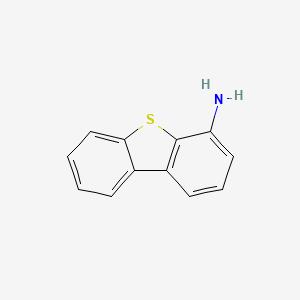

4-Dibenzothiophenamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dibenzothiophen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NS/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIGOHKABACJGLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(S2)C(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20222722 | |

| Record name | 4-Dibenzothiophenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20222722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72433-66-0 | |

| Record name | 4-Dibenzothiophenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072433660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Dibenzothiophenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20222722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Dibenzothiophenamine chemical structure and properties

An In-depth Technical Guide to 4-Dibenzothiophenamine: Structure, Properties, and Synthetic Strategies

Introduction

This compound, a heterocyclic aromatic amine, has emerged as a molecule of significant interest for researchers and scientists, particularly those engaged in materials science and drug discovery. Its rigid, planar dibenzothiophene core, coupled with the reactive amine functionality at the 4-position, imparts a unique combination of electronic and chemical properties.[1] This guide provides a comprehensive overview of this compound, delving into its chemical structure, physicochemical properties, prominent synthetic methodologies, and its burgeoning applications. The insights presented herein are tailored for professionals in chemical research and pharmaceutical development, aiming to provide both fundamental knowledge and practical perspectives on the utility of this versatile compound.

The dibenzothiophene moiety itself is a key structural motif in many biologically active compounds and functional organic materials.[2][3][4] The introduction of an amino group onto this scaffold at the 4-position further enhances its utility, offering a convenient handle for derivatization and molecular engineering. This allows for the fine-tuning of its properties to suit a wide array of applications, from the development of novel organic semiconductors to the synthesis of potential therapeutic agents.[1][5]

Chemical Structure and Physicochemical Properties

The foundational attributes of this compound are rooted in its molecular structure. A clear understanding of these properties is paramount for its effective application in any synthetic or materials science endeavor.

Molecular Structure

This compound, with the chemical formula C12H9NS, consists of a central thiophene ring fused to two benzene rings, with an amine group substituted at the C4 position.[1][6] The official IUPAC name for this compound is dibenzo[b,d]thiophen-4-amine.

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below. These values are critical for determining appropriate solvents, reaction conditions, and purification methods.

| Property | Value | Source |

| CAS Number | 72433-66-0 | [1][7] |

| Molecular Formula | C12H9NS | [1][6] |

| Molecular Weight | 199.27 g/mol | [1][8] |

| IUPAC Name | dibenzo[b,d]thiophen-4-amine | [6] |

| Predicted XlogP | 3.7 | [6] |

Note: Experimental data for properties such as melting and boiling points are not consistently reported in publicly available literature and should be determined empirically for specific batches.

Synthesis and Reactivity

The synthesis of this compound can be approached through several established synthetic strategies for the formation of carbon-nitrogen bonds on aromatic scaffolds. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.

Prominent Synthetic Routes

Two of the most powerful and widely employed methods for the synthesis of aryl amines are the Buchwald-Hartwig amination and the Ullmann condensation. These transition metal-catalyzed cross-coupling reactions offer a versatile and efficient means to construct the C-N bond in this compound.

1. Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for its broad substrate scope and functional group tolerance.[9] The synthesis of this compound via this method would typically involve the reaction of a 4-halodibenzothiophene (e.g., 4-bromodibenzothiophene or 4-iododibenzothiophene) with an ammonia equivalent or a protected amine, followed by deprotection.

Experimental Protocol: Conceptual Buchwald-Hartwig Amination

-

Reaction Setup: To an oven-dried Schlenk flask, add 4-bromodibenzothiophene, a palladium precatalyst (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., Xantphos), and a strong base (e.g., sodium tert-butoxide).

-

Solvent and Reagents: Evacuate and backfill the flask with an inert gas (e.g., argon). Add a source of ammonia, such as benzophenone imine, followed by an anhydrous, deoxygenated solvent like toluene.

-

Reaction Execution: Heat the reaction mixture to the required temperature (typically 80-120 °C) and monitor the progress by TLC or GC-MS.

-

Workup and Purification: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent, wash the combined organic layers, dry over an anhydrous salt (e.g., MgSO4), and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

The causality behind these choices lies in the catalytic cycle of the Buchwald-Hartwig reaction. The phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating both the oxidative addition of the aryl halide and the reductive elimination of the final product.[10] The strong, non-nucleophilic base is necessary to deprotonate the amine, forming the active nucleophile.

2. Ullmann Condensation: A classical method for forming C-N bonds, the Ullmann condensation typically employs a copper catalyst.[11][12] While often requiring higher temperatures than palladium-catalyzed reactions, modern advancements with the use of ligands can facilitate the reaction under milder conditions.[13] The synthesis of this compound via an Ullmann-type reaction would involve coupling a 4-halodibenzothiophene with an amine in the presence of a copper catalyst and a base.

Reactivity

The chemical reactivity of this compound is dominated by the nucleophilic character of the amino group and the aromatic nature of the dibenzothiophene core. The amine can readily undergo a variety of transformations, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a wide range of functional groups.

-

Coupling Reactions: The N-H bond can participate in further cross-coupling reactions to generate more complex structures.

Applications in Drug Development and Materials Science

The unique structural and electronic properties of this compound and its derivatives make them valuable building blocks in several areas of research and development.

Medicinal Chemistry

The broader class of benzothiophene derivatives has been extensively investigated for their pharmacological activities.[2][3] These compounds have shown a wide spectrum of biological effects, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[2][4][5][14] The dibenzothiophene scaffold, as a more extended aromatic system, offers a different steric and electronic profile that can be exploited in drug design. The amino group at the 4-position of this compound provides a crucial attachment point for pharmacophores, allowing for the systematic exploration of structure-activity relationships (SAR).

Organic Electronics

A primary application of this compound is in the synthesis of materials for organic electronics, particularly organic light-emitting diodes (OLEDs).[1] Its derivatives are utilized as:

-

Hole Transport Materials (HTMs): The amine functionality can be readily derivatized to create molecules with appropriate HOMO levels for efficient hole injection and transport from the anode to the emissive layer.

-

Host Materials: In the emissive layer of an OLED, derivatives of this compound can serve as host materials for phosphorescent or fluorescent dopants, facilitating efficient energy transfer and high quantum yields.

-

Electron Transport Materials (ETMs): Through appropriate molecular design, the electronic properties can be tuned to create materials suitable for electron transport from the cathode.

The rigidity and planarity of the dibenzothiophene core contribute to good charge carrier mobility, a critical parameter for high-performance electronic devices.

Conclusion

This compound is a versatile and valuable chemical intermediate with a growing number of applications in both medicinal chemistry and materials science. Its synthesis, primarily through modern cross-coupling methodologies like the Buchwald-Hartwig amination, is well-established, providing a reliable supply for further research and development. The unique combination of a rigid, electron-rich dibenzothiophene core and a functionalizable amino group ensures that this compound will continue to be a molecule of significant interest for the foreseeable future. A thorough understanding of its chemical properties and reactivity is essential for unlocking its full potential in the creation of novel drugs and advanced materials.

References

- The Chemical Properties and Applications of this compound. (n.d.).

- Scheme 16. Synthesis of 4-aminobenzo[b]thiophene (43). - ResearchGate. (n.d.).

- This compound (C12H9NS) - PubChemLite. (n.d.).

- This compound CAS 72433-66-0 - Watson International. (n.d.).

- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024).

- Buchwald–Hartwig amination - Wikipedia. (n.d.).

- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024).

- Benzothiophene: Assorted Bioactive Effects - International Journal of Pharmaceutical Sciences. (2024).

- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024).

- Ullmann condensation - Wikipedia. (n.d.).

- An overview of benzo[b]thiophene-based medicinal chemistry - PubMed. (2017).

- The Buchwald-Hartwig Amination Reaction - YouTube. (2012).

- Ullmann Reaction - Organic Chemistry Portal. (n.d.).

- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. (n.d.).

- 2-Dibenzothiophenamine | C12H9NS | CID 298442 - PubChem - NIH. (n.d.).

Sources

- 1. nbinno.com [nbinno.com]

- 2. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives | Bentham Science [benthamscience.com]

- 4. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. PubChemLite - this compound (C12H9NS) [pubchemlite.lcsb.uni.lu]

- 7. watson-int.com [watson-int.com]

- 8. 2-Dibenzothiophenamine | C12H9NS | CID 298442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 12. Ullmann Reaction [organic-chemistry.org]

- 13. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benthamdirect.com [benthamdirect.com]

Introduction: The Strategic Importance of the 4-Dibenzothiophenamine Scaffold

An In-Depth Technical Guide to 4-Dibenzothiophenamine (CAS 72433-66-0)

This compound, with the CAS number 72433-66-0, is an aromatic amine built upon a robust, electron-rich dibenzothiophene core. This heterocyclic structure, characterized by its rigid, planar geometry and inherent charge-transport capabilities, serves as a privileged scaffold in both materials science and medicinal chemistry. The strategic placement of the amine group at the C4 position provides a versatile chemical handle for synthetic elaboration, enabling the construction of complex, high-performance molecules.

In the field of organic electronics, derivatives of this compound are crucial intermediates for next-generation organic light-emitting diodes (OLEDs) and perovskite solar cells.[1] The dibenzothiophene moiety imparts excellent thermal stability and desirable electronic properties, while the amine functionality is key to synthesizing advanced hole transport materials (HTMs) and emissive host materials.[1] In drug discovery, the broader class of thiophene-containing compounds is recognized for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[2][3][4][5][6] This guide offers a comprehensive technical overview of this compound, detailing its chemical properties, synthesis, applications, and safety considerations to support its use in advanced research and development.

Physicochemical and Spectroscopic Profile

The reliable characterization of a chemical intermediate is foundational to its successful application in multi-step syntheses. This compound typically presents as a white to yellow crystalline solid with a purity of 98% or higher.[7]

Core Properties

A summary of the key physicochemical properties for this compound is presented below. It is important to note that slight variations in reported values, such as melting point, can occur due to differences in purity and analytical methodology.

| Property | Value | Source(s) |

| CAS Number | 72433-66-0 | - |

| Molecular Formula | C₁₂H₉NS | [7] |

| Molecular Weight | 199.27 g/mol | [7] |

| Appearance | White to Yellow Solid/Powder | [7] |

| Melting Point | 108–110 °C / 132 °C | [8] /[7] |

| Boiling Point | 413 °C | [7] |

| Density | 1.334 g/cm³ | [7] |

| Flash Point | 203 °C | [7] |

| SMILES | C1=CC=C2C(=C1)C3=C(S2)C(=CC=C3)N | [7] |

| InChI | InChI=1S/C12H9NS/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7H,13H2 | [7] |

Spectroscopic Signature

Spectroscopic analysis confirms the unique structural identity of this compound.

-

¹H NMR (Proton NMR): The proton NMR spectrum is characterized by a series of multiplets in the aromatic region (typically δ 6.8-8.2 ppm) corresponding to the seven protons on the dibenzothiophene rings. A broad singlet, typically observed around δ 3.9 ppm, corresponds to the two protons of the primary amine (-NH₂) group.[8] The specific reported shifts in CDCl₃ are: δ 8.18–8.16 (m, 1H), 7.94–7.90 (m, 1H), 7.71 (d, J = 8 Hz, 1H), 7.51–7.49 (m, 2H), 7.37 (t, J = 7.72 Hz, 1H), 6.83 (d, J = 8 Hz, 1H), 3.90 (br, 2H).[8]

-

¹³C NMR (Carbon NMR): The carbon-13 NMR spectrum is expected to show 12 distinct signals for the non-equivalent carbon atoms of the dibenzothiophene core. Aromatic carbons typically resonate in the δ 110-150 ppm range. The carbon atom directly attached to the electron-donating amine group (C4) would be expected to appear at the higher field (lower ppm) end of this aromatic range due to increased shielding. Quaternary carbons, those without attached protons, generally exhibit signals of lower intensity.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence for the key functional groups. Characteristic absorptions include:

-

N-H Stretch: A pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

-

Aromatic C-H Stretch: Sharp peaks typically appearing just above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Multiple sharp absorptions in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: A medium to strong band in the 1250-1335 cm⁻¹ range.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion (M⁺) peak at m/z = 199, corresponding to the molecular weight of the compound.

Synthesis Methodologies: A Tale of Two Couplings

The synthesis of this compound is most efficiently achieved via modern cross-coupling reactions, which have largely superseded older, multi-step methods (e.g., nitration followed by reduction) due to their superior functional group tolerance and milder reaction conditions. The two most prominent and field-proven methods are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.

Ullmann Condensation: The Cost-Effective Workhorse

The Ullmann condensation is a classical copper-catalyzed reaction for forming carbon-heteroatom bonds.[8] Its primary advantages are the use of an inexpensive and abundant copper catalyst and the ability to use aqueous ammonia as the nitrogen source, making it an economically and environmentally favorable choice for large-scale synthesis.

Causality of Protocol Choices:

-

Catalyst: Copper(I) oxide (Cu₂O) is an effective and inexpensive catalyst precursor.

-

Nitrogen Source: Aqueous ammonia is a readily available and convenient source of the amine group.

-

Solvent: N-Methyl-2-pyrrolidone (NMP) is a high-boiling polar aprotic solvent that effectively solubilizes the reactants and facilitates the reaction at elevated temperatures.

-

Temperature: The reaction requires heating (120 °C) to overcome the activation energy for the C-N bond formation.

The following protocol is adapted from a reported synthesis of Dibenzo[b,d]thiophen-4-amine.[8]

-

Reaction Setup: To a pressure tube, add 4-bromodibenzothiophene (1.0 eq), copper(I) oxide (Cu₂O, 0.4 eq), aqueous ammonia (2.5 mL per 1.0 mmol of substrate), and N-Methyl-2-pyrrolidone (NMP, 2.5 mL per 1.0 mmol of substrate).

-

Reaction Execution: Seal the pressure tube and heat the mixture in an oil bath at 120 °C for 48 hours with vigorous stirring.

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice water (10 mL) and extract the product with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield the final product as a white solid.[8]

Buchwald-Hartwig Amination: The Modern Standard for Scope and Efficiency

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become the gold standard for the synthesis of aryl amines due to its broad substrate scope, high functional group tolerance, and generally high yields under relatively mild conditions.

Catalytic Cycle and Mechanistic Insight: The mechanism is a well-understood catalytic cycle involving a palladium(0)/palladium(II) redox couple.

Causality of Protocol Choices:

-

Catalyst/Ligand System: The choice of palladium precatalyst (e.g., Pd(OAc)₂) and phosphine ligand (e.g., XPhos, SPhos) is critical. Bulky, electron-rich phosphine ligands are essential to promote both the oxidative addition and the final reductive elimination steps, preventing catalyst decomposition.

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is required to deprotonate the amine, forming the active aminyl nucleophile without competing in side reactions.

-

Solvent: Anhydrous, non-polar aromatic solvents like toluene are typically used to ensure the stability of the catalytic species.

This generalized protocol is based on standard procedures for aryl amine synthesis.[9]

-

Reagent Preparation: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add 4-bromodibenzothiophene (1.0 eq), an ammonia surrogate (e.g., benzophenone imine, followed by hydrolysis) or a primary amine source, the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (2-4 mol%) to a Schlenk flask.

-

Reaction Setup: Add the base (e.g., sodium tert-butoxide, 1.4 eq) and anhydrous toluene.

-

Reaction Execution: Heat the mixture to reflux (typically 80-110 °C) and stir for 12-24 hours, monitoring progress by TLC or GC-MS.

-

Work-up: After cooling, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography.

Applications in Advanced Materials and Drug Discovery

The utility of this compound stems from its role as a versatile molecular building block. The amine group serves as a powerful point of attachment for further functionalization, allowing chemists to construct larger, conjugated systems with tailored properties.

Organic Electronics and Optoelectronics

The primary application of this compound is as a precursor for materials used in organic electronic devices.[1] The rigid dibenzothiophene core provides high thermal stability and a foundation for efficient charge transport. The amine group is typically functionalized via C-N coupling reactions to build larger molecules like triarylamines or carbazole derivatives, which are widely used as:

-

Hole Transport Materials (HTMs): In perovskite solar cells and OLEDs, HTMs are responsible for efficiently extracting positive charge carriers (holes) from the active layer and transporting them to the anode. Dibenzothiophene-cored HTMs have shown excellent performance in enhancing the efficiency and stability of these devices.[10]

-

Host Materials: In the emissive layer of phosphorescent OLEDs (PHOLEDs), host materials form a matrix for the light-emitting dopant molecules. A good host must have a high triplet energy to prevent energy loss from the dopant, and the dibenzothiophene scaffold is beneficial in achieving this.

-

Thermally Activated Delayed Fluorescence (TADF) Emitters: The amine group can act as an electron donor when coupled with an electron-accepting moiety, forming a donor-acceptor structure. Such structures are foundational to the design of TADF molecules, which enable OLEDs to achieve nearly 100% internal quantum efficiency without using expensive heavy metals like iridium.

Medicinal Chemistry and Drug Discovery

While specific drugs derived directly from this compound are not prevalent, the dibenzothiophene scaffold is a recognized pharmacophore in medicinal chemistry. Thiophene-containing heterocycles exhibit a vast range of biological activities.[2] The amine functionality at the C4 position provides a key vector for modifying the molecule to optimize its interaction with biological targets.

-

Scaffold for Synthesis: It serves as a starting point for creating libraries of novel compounds for screening. For example, the dibenzothiophene core has been incorporated into molecules designed as EP4 receptor antagonists, which have potential applications in immunology and oncology.[11]

-

Bioactivity of Related Compounds: The broader class of aminothiophenes and their derivatives have been investigated for various therapeutic properties, including:

Safety, Handling, and Toxicology

Based on the SDS for Dibenzothiophene (CAS 132-65-0), the following hazards should be assumed: [7]

-

Acute Toxicity: Harmful if swallowed (GHS Category 4).

-

Environmental Hazard: Very toxic to aquatic life with long-lasting effects (GHS Category 1).[7] All releases to the environment should be avoided.

-

Irritation: May cause irritation to the skin, eyes, and respiratory system.[3]

General Precautions for Aromatic Amines: Aromatic amines as a chemical class can pose long-term health risks, including potential carcinogenicity.[12] Until specific toxicological data for this compound is available, it should be handled as a potentially hazardous substance.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Engineering Controls: Handle the solid material in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Handling: Avoid all personal contact, including inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material and containers in accordance with local, regional, and national environmental regulations. Due to its high aquatic toxicity, do not allow the material to enter drains or waterways.

References

- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of OLED Materials from 4,6-Dibromodibenzo[b,d]thiophene.

- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.

- Sigma-Aldrich. (2025, April 28). Safety Data Sheet.

- Fisher Scientific. (2007, October 18). Safety Data Sheet.

- Larock, R. C., & Dong, X. (2005). Synthesis of Carbazoles and Dibenzofurans via Cross-Coupling of o-Iodoanilines and o-Iodophenols with Silylaryl Triflates and Subsequent Pd-Catalyzed Cyclization. Journal of Organic Chemistry, 70(3), 954-960.

- Biosynth. (2022, July 1). Safety Data Sheet.

- Al-Ostoot, F. H., et al. (2021). One-Pot Synthesis of Aminated Benzo-Fused Heterocycles and N-Substituted Dibenzothiophenes via Copper-Catalyzed Ullmann Type Reaction. ACS Omega, 6(7), 5098-5106.

- Sigma-Aldrich. (2025, July 8). Safety Data Sheet.

- Clive, D. L. J., & Sun, S. (2021). Direct formation of 4,5-disubstituted carbazoles via regioselective dilithiation.

- Almansa, C., et al. (2010). Synthesis of carbazoles and derivatives from allenes. Tetrahedron, 66(27-28), 5122-5131.

- Request PDF. (n.d.). Synthesis of electroluminescent conjugated polymers for OLEDs.

- Yan, G., et al. (2019). Efficient synthesis of polyfunctionalized carbazoles and pyrrolo[3,4-c]carbazoles via domino Diels-Alder reaction. Beilstein Journal of Organic Chemistry, 15, 2436-2444.

- Fisher Scientific. (2024, March 30). Safety Data Sheet.

- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.

- BenchChem. (n.d.). Application Notes and Protocols: 4,4'-Dibromostilbene in the Synthesis of Advanced OLED Materials.

- NARD Institute. (n.d.). OLED materials.

- Fisher Scientific. (2021, December 24). Safety Data Sheet.

- LGC Standards. (n.d.). Safety Data Sheet.

- SpectraBase. (n.d.). DIBENZOTHIOPHENE, 4-PROPYL- - Optional[13C NMR] - Chemical Shifts.

- MDPI. (2021). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach.

- Request PDF. (2025, August 7). Synthesis of new polyconjugated molecules with biphenyl, dibenzothiophene, carbazole and phenanthrene units.

- Jin, Y., et al. (2011). Synthesis and biological evaluation of derivatives of 4-deoxypodophyllotoxin as antitumor agents. European Journal of Medicinal Chemistry, 46(9), 4056-4061.

- NIST. (n.d.). Dibenzothiophene, 4-methyl-.

- Batur, D. (2023). Synthesis of novel carbazole derivatives by diels-alder reaction of indole-based dienes with various dienophiles (Master's thesis).

- ResearchGate. (2025, August 6). Synthesis and Characteristics of Poly[N,N'-diphenyl-N,N'-bis(4-aminobiphenyl)-(1,1'-biphenyl)-4,4'-diamine pyromellitimide] as a Hole Injecting and Transporting Layer for Hybrid Organic Light-Emitting Device.

- PubMed. (2025, July 1). Synthesis, biological evaluation, pharmacological profiling, and molecular docking studies of 4-Aminocoumarin based phenyliodonium derivatives as potent therapeutic agents.

- Chemistry with Caroline. (2022, November 28). How to Interpret Chemical Shift in the Carbon-13 NMR [Video]. YouTube.

- Doc Brown's Chemistry. (n.d.). INFRARED SPECTROSCOPY INDEX.

- MDPI. (n.d.). Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives.

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from University of Colorado Boulder website.

- ResearchGate. (n.d.). Synthesis, biological evaluation, pharmacological profiling, and molecular docking studies of 4-Aminocoumarin based phenyliodonium derivatives as potent therapeutic agents.

- ResearchGate. (n.d.). FTIR spectrum of 4-N,Ndimethylaminobenzylidene-4`-aminoacetophenone(C) 9.

- ChemicalBook. (n.d.). 4,4'-Diaminobenzanilide(785-30-8) IR Spectrum.

- GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base.

- SpectraBase. (n.d.). 4-S-METHYL-DIBENZOTHIOPHENE - Optional[13C NMR] - Chemical Shifts.

- Request PDF. (2025, August 10). Synthesis of Dibenzofuran and Dibenzothiophene Derivatives as Yellow Host Materials for Phosphorescent Organic Light-Emitting Diodes.

- SpectraBase. (n.d.). 4-Hydroxymethyl-dibenzothiophene - Optional[13C NMR] - Chemical Shifts.

- PDF Free Download. (2016, November 3). Biobased Amines: From Synthesis to Polymers; Present and Future.

- NIST. (n.d.). Diphenylamine.

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and biological evaluation of derivatives of 4-deoxypodophyllotoxin as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, biological evaluation, pharmacological profiling, and molecular docking studies of 4-Aminocoumarin based phenyliodonium derivatives as potent therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. One-Pot Synthesis of Aminated Benzo-Fused Heterocycles and N-Substituted Dibenzothiophenes via Copper-Catalyzed Ullmann Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. spectrabase.com [spectrabase.com]

- 11. soc.chim.it [soc.chim.it]

- 12. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of 4-Dibenzothiophenamine

An In-depth Technical Guide to the Synthesis and Characterization of 4-Dibenzothiophenamine

This compound (CAS: 72433-66-0), a heterocyclic aromatic amine with the chemical formula C₁₂H₉NS, stands as a critical building block in the fields of materials science and drug development. Its rigid, planar dibenzothiophene core imparts favorable electronic and photophysical properties, while the amine group at the 4-position serves as a versatile handle for synthetic elaboration.[1] This unique combination of features makes it an indispensable precursor for the synthesis of advanced organic electronic materials, particularly for Organic Light-Emitting Diodes (OLEDs), where it is used to construct hole transport materials (HTMs) and host materials for emissive layers.[1] Its derivatives are also explored in medicinal chemistry, leveraging the biological activity associated with the dibenzothiophene scaffold.

This guide provides a comprehensive overview of the primary synthetic routes to this compound and the analytical techniques essential for its characterization, aimed at researchers and scientists in organic synthesis and materials development.

Part 1: Strategic Synthesis of this compound

The synthesis of this compound primarily hinges on the formation of a carbon-nitrogen bond at the C4 position of the dibenzothiophene core. Modern organometallic cross-coupling reactions offer the most direct and efficient pathways, starting from a halogenated precursor. A classical, albeit more laborious, approach involves electrophilic nitration followed by reduction.

Retrosynthetic Analysis and Precursor Synthesis

A logical retrosynthetic disconnection of the target molecule points to 4-halodibenzothiophene, most commonly 4-bromodibenzothiophene, as the key intermediate. This precursor is readily accessible and serves as an ideal substrate for C-N bond-forming reactions.

Caption: Retrosynthetic approach for this compound.

The synthesis of the 4-bromodibenzothiophene precursor can be achieved via several published methods. One common route involves the cyclization of 1-bromo-3-(2,2-dimethoxyethylthio)benzene using polyphosphoric acid (PPA).[2] Another approach utilizes a Wittig reaction starting from 2-bromo-6-fluorobenzaldehyde.[3]

Method A: Copper-Catalyzed C-N Coupling (Ullmann-Type Reaction)

The Ullmann condensation is a classic and robust method for forming aryl-amine bonds using a copper catalyst.[4][5] This approach is often characterized by its cost-effectiveness, though it may require elevated temperatures. A specific, ligand-free protocol has been developed for the synthesis of this compound, demonstrating high efficiency.[6]

Causality of Experimental Choices:

-

Catalyst: Copper(I) oxide (Cu₂O) is an inexpensive and effective copper source for this transformation. The reaction proceeds via a copper(I) amide intermediate which then reacts with the aryl halide.[4]

-

Solvent: N-Methyl-2-pyrrolidone (NMP) is a high-boiling polar aprotic solvent, ideal for dissolving the reactants and facilitating the reaction at the required temperature of 120 °C.

-

Amine Source: Aqueous ammonia serves as a convenient and readily available source of the -NH₂ group.

-

Reaction Setup: To a sealed reaction vessel, add 4-bromodibenzothiophene (1.0 equiv.), copper(I) oxide (Cu₂O, 0.4 equiv.), aqueous ammonia (2.5 mL per 1.0 mmol of aryl bromide), and N-Methyl-2-pyrrolidone (NMP, 2.5 mL per 1.0 mmol of aryl bromide).

-

Reaction Conditions: Seal the vessel and heat the mixture at 120 °C with vigorous stirring for 48 hours.

-

Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Isolation: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound as a white solid.

| Reagent/Parameter | Condition | Purpose |

| Aryl Halide | 4-Bromodibenzothiophene | Electrophilic partner |

| Catalyst | Copper(I) Oxide (Cu₂O) | Facilitates C-N bond formation |

| Amine Source | Aqueous Ammonia | Nucleophilic partner |

| Solvent | N-Methyl-2-pyrrolidone (NMP) | High-boiling polar solvent |

| Temperature | 120 °C | Provides activation energy |

| Reaction Time | 48 hours | To ensure completion |

| Reported Yield | 71%[6] | N/A |

Method B: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, offering a highly versatile and efficient method for C-N bond formation under milder conditions than the Ullmann reaction.[7] It employs a palladium catalyst in conjunction with a phosphine ligand.[8]

Causality of Experimental Choices:

-

Catalyst System: A palladium(0) species, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, is the active catalyst. The choice of phosphine ligand (e.g., XPhos, SPhos) is critical; bulky, electron-rich ligands promote the key steps of oxidative addition and reductive elimination, preventing catalyst decomposition.[7][9]

-

Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine, forming the active nucleophile in the catalytic cycle.[8]

-

Solvent: Anhydrous, non-polar aprotic solvents like toluene or 1,4-dioxane are typically used to prevent catalyst deactivation.

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

-

Reaction Setup: In an oven-dried, inert-atmosphere glovebox or Schlenk line, charge a reaction tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 equiv.). Add 4-bromodibenzothiophene (1.0 equiv.).

-

Solvent and Reagent Addition: Add anhydrous toluene or dioxane. If using an ammonia surrogate like benzophenone imine, add it at this stage (1.2 equiv.).

-

Reaction Conditions: Seal the tube and heat the mixture at 80-110 °C until TLC or GC-MS indicates consumption of the starting material.

-

Work-up and Purification: Cool the reaction, dilute with an appropriate solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts and catalyst residues. Concentrate the filtrate and purify the crude product by column chromatography.

Part 2: Comprehensive Characterization

Confirming the identity and purity of the synthesized this compound requires a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of the final product.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number, environment, and connectivity of protons. The aromatic region will show a complex set of multiplets corresponding to the seven protons on the dibenzothiophene core. A broad singlet, typically in the range of 3.5-4.5 ppm, corresponds to the two protons of the primary amine (-NH₂).[6]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. For this compound, 12 distinct signals are expected in the aromatic region (approx. 110-150 ppm).

| ¹H NMR Data (400 MHz, CDCl₃)[6] | |

| Chemical Shift (δ, ppm) | Assignment |

| 8.18–8.16 (m, 1H) | Aromatic CH |

| 7.94–7.90 (m, 1H) | Aromatic CH |

| 7.71 (d, J = 8 Hz, 1H) | Aromatic CH |

| 7.51–7.49 (m, 2H) | Aromatic CH |

| 7.37 (t, J = 7.72 Hz, 1H) | Aromatic CH |

| 6.83 (d, J = 8 Hz, 1H) | Aromatic CH |

| 3.90 (br, 2H) | -NH₂ |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.

-

Method: High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Expected Result: The analysis should confirm the molecular formula C₁₂H₉NS. The calculated monoisotopic mass is 199.0456 g/mol . The HRMS experiment should show a protonated molecular ion [M+H]⁺ at m/z 199.0456 ± 5 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

N-H Stretch: A characteristic pair of medium-intensity peaks between 3300 and 3500 cm⁻¹ confirms the presence of the primary amine (-NH₂) group.

-

Aromatic C-H Stretch: Sharp peaks typically appear just above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Several sharp absorptions in the 1450-1600 cm⁻¹ region are indicative of the aromatic rings.

-

C-N Stretch: A peak in the 1250-1350 cm⁻¹ region corresponds to the aryl C-N bond.

Conclusion

The synthesis of this compound is most effectively achieved through modern cross-coupling methodologies, such as the copper-catalyzed Ullmann-type reaction or the palladium-catalyzed Buchwald-Hartwig amination, starting from 4-bromodibenzothiophene. These methods provide direct and high-yielding access to this valuable intermediate. Rigorous characterization using a suite of analytical techniques, including NMR, HRMS, and IR spectroscopy, is essential to confirm the structural integrity and purity of the final product, ensuring its suitability for advanced applications in materials science and pharmaceutical research.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. CN110818679A - Synthetic method of 4-bromobenzo [ b ] thiophene - Google Patents [patents.google.com]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. One-Pot Synthesis of Aminated Benzo-Fused Heterocycles and N-Substituted Dibenzothiophenes via Copper-Catalyzed Ullmann Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

- 9. rsc.org [rsc.org]

Unlocking the Potential: A Technical Guide to Novel Applications of Heterocyclic Amines

This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the burgeoning applications of heterocyclic amines. Moving beyond foundational principles, we delve into the innovative synthetic strategies and cutting-edge uses of these versatile scaffolds in medicinal chemistry, materials science, and catalysis. Our focus is on the "why" behind experimental choices, offering a narrative grounded in mechanistic understanding and practical application.

Section 1: The Evolving Landscape of Heterocyclic Amines in Drug Discovery

Heterocyclic amines are a cornerstone of medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these core structures.[1] Their prevalence stems from their ability to engage in a multitude of interactions with biological targets, including hydrogen bonding, metal coordination, and hydrophobic interactions. The following sections explore recent advancements in the synthesis and application of bioactive heterocyclic amines.

Microwave-Assisted Synthesis: Accelerating the Discovery Pipeline

Traditional methods for synthesizing heterocyclic compounds can be time-consuming and often require harsh reaction conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to expedite the synthesis of novel drug candidates, offering benefits such as faster reaction times, higher yields, and improved purity.[2]

This protocol outlines a three-component reaction to synthesize N-substituted furo[3,4-b]quinoline derivatives, demonstrating the efficiency of microwave irradiation.

Materials:

-

Aldehyde (1.0 mmol)

-

Enamineone (1.0 mmol)

-

Tetronic acid (1.0 mmol)

-

Glacial acetic acid (5 mL)

-

Microwave reactor

Procedure:

-

In a microwave-safe vessel, combine the aldehyde, enamineone, and tetronic acid in glacial acetic acid.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a specified temperature (e.g., 120 °C) for a short duration (e.g., 10-30 minutes).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water to precipitate the product.

-

Collect the solid by vacuum filtration, wash with water, and dry.

-

Purify the crude product by recrystallization or column chromatography.

Expected Outcome: This method typically yields quinoline derivatives in the range of 87-93% in under 3 hours, a significant improvement over conventional heating methods that can take up to 10 hours.

Quantitative Assessment of Biological Activity

The biological efficacy of newly synthesized heterocyclic amines is a critical determinant of their therapeutic potential. This is often quantified through various in vitro assays.

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of heterocyclic amine derivatives against various cancer cell lines, showcasing their potential as anticancer agents.[3][4][5][6]

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline Derivative | MCF-7 (Breast) | 1.7 | [4] |

| Diquinothiazine Derivative | A549 (Lung) | 0.3 | [4] |

| Oxazolidine Derivative | HCT8 (Colorectal) | 0.59-4.79 µg/mL | [3] |

| Pyrimidinamine Derivative | HUVEC | 4.13 - 5.68 (pIC50) | |

| Thiazole Derivative | HCT116 (Colon) | 5.48 | [3] |

| Furanone Derivative | HT29 (Colon) | 75.9 | [3] |

The broth microdilution assay is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[7][8][9]

Materials:

-

Bacterial culture

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Test compound (heterocyclic amine)

-

96-well microtiter plate

-

Spectrophotometer (plate reader)

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a serial dilution of the test compound in the broth medium directly in the 96-well plate to achieve a range of concentrations.

-

Inoculation: Inoculate each well (except for the sterile control) with the prepared bacterial suspension. Include a growth control (no compound) and a sterile control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading Results: Determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits visible bacterial growth. Alternatively, use a plate reader to measure the optical density at 600 nm.

Section 2: Heterocyclic Amines in Advanced Materials

The unique electronic and structural properties of heterocyclic amines make them ideal building blocks for a new generation of functional materials. Their applications span from porous polymers for gas capture to emissive materials in organic light-emitting diodes (OLEDs).

Porous Organic Polymers for Gas Capture and Catalysis

Nitrogen-rich heterocyclic amines, such as melamine and its analogues, can be used to synthesize covalent organic polymers and carbon nitride materials with high porosity and tunable properties.[10][11] These materials show promise in applications like CO2 capture and electrocatalysis.

The table below presents the specific surface area of covalent polymers synthesized from different heterocyclic amine precursors, highlighting the influence of the monomer structure on the material's porosity.[10]

| Heterocyclic Amine Precursor | Linker | Polymer | Specific Surface Area (m²/g) |

| Melamine | 1,4-Phthalaldehyde | CMP-1 | 783 |

| Melamine | Terephthalaldehyde | CTF-1 | 795 |

| Benzoguanamine (BGA) | 4,4'-Biphenyldicarboxaldehyde | BGA-BPDA | 1050 |

| 2,4,6-Triaminopyrimidine (TAP) | 1,3,5-Triformylbenzene | TAP-TFB | 1305 |

Engineering Emissive Materials for Organic Light-Emitting Diodes (OLEDs)

Heterocyclic amines, particularly carbazole and triazine derivatives, are integral to the development of high-performance OLEDs.[12][13] They can function as host materials, emitters, or electron-transporting layers, contributing to the overall efficiency and stability of the device.

This protocol describes the synthesis of 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (T2T), a widely used electron-transporting host material in phosphorescent OLEDs.[14][15][16][17]

Materials:

-

3-Bromobiphenyl

-

n-Butyllithium (n-BuLi) in hexanes

-

2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride)

-

Anhydrous toluene

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

Lithiation: Dissolve 3-bromobiphenyl in anhydrous THF under an inert atmosphere (e.g., argon) and cool to -78 °C. Slowly add n-BuLi and stir for 1 hour to form the lithiated intermediate.

-

Reaction with Cyanuric Chloride: In a separate flask, dissolve cyanuric chloride in anhydrous toluene and cool to 0 °C. Slowly add the prepared lithiated biphenyl solution.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction with methanol. Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with water.

-

Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography on silica gel, followed by recrystallization to obtain pure T2T.

The following diagram illustrates a typical multilayered structure of an OLED device incorporating heterocyclic amine-based materials.

Caption: A typical OLED device stack.

Section 3: Innovations in Catalysis with Heterocyclic Amines

N-heterocyclic carbenes (NHCs), derived from heterocyclic amines, have revolutionized the field of organocatalysis. More recently, the combination of NHC catalysis with other catalytic modes, such as photoredox catalysis, has opened up new avenues for C-H functionalization and asymmetric synthesis.

Dual Catalysis: Merging Photoredox and N-Heterocyclic Carbene Catalysis

The synergistic combination of visible-light photoredox catalysis and NHC catalysis enables the direct α-acylation of tertiary amines with aldehydes, a transformation that is challenging to achieve with conventional methods.[14][18]

The diagram below illustrates the proposed dual catalytic cycle for the asymmetric α-acylation of a tertiary amine.

Caption: Dual catalytic cycle for amine acylation.

Section 4: Heterocyclic Amines as Corrosion Inhibitors

The ability of heterocyclic amines to adsorb onto metal surfaces makes them effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. The lone pair of electrons on the nitrogen atom and the π-electrons of the heterocyclic ring play a crucial role in the adsorption process.

Electrochemical Evaluation of Corrosion Inhibition

Electrochemical techniques such as potentiodynamic polarization (Tafel plots) and electrochemical impedance spectroscopy (EIS) are powerful tools for quantifying the effectiveness of corrosion inhibitors.

This protocol outlines the procedure for evaluating a heterocyclic amine-based corrosion inhibitor using Tafel polarization.[13][19][20][21]

Materials:

-

Working electrode (e.g., carbon steel coupon)

-

Reference electrode (e.g., saturated calomel electrode, SCE)

-

Counter electrode (e.g., platinum wire)

-

Corrosive medium (e.g., 1 M HCl)

-

Heterocyclic amine inhibitor

-

Potentiostat

Procedure:

-

Electrode Preparation: Polish the working electrode to a mirror finish, degrease with acetone, rinse with distilled water, and dry.

-

Electrochemical Cell Setup: Assemble a three-electrode cell with the working, reference, and counter electrodes immersed in the corrosive medium (with and without the inhibitor).

-

Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for a sufficient time (e.g., 30-60 minutes).

-

Tafel Plot Acquisition: Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).

-

Data Analysis: Extrapolate the linear portions of the anodic and cathodic branches of the Tafel plot to the corrosion potential (Ecorr) to determine the corrosion current density (icorr). The inhibition efficiency (IE%) can be calculated using the following equation: IE% = [(icorr(uninhibited) - icorr(inhibited)) / icorr(uninhibited)] x 100

The following table shows representative data for the inhibition efficiency of heterocyclic amine derivatives on carbon steel in an acidic medium.[22]

| Inhibitor Concentration (ppm) | Corrosion Rate (mpy) | Inhibition Efficiency (%) |

| 0 (Blank) | 250 | - |

| 100 | 50 | 80.0 |

| 200 | 25 | 90.0 |

| 300 | 12.5 | 95.0 |

| 400 | 10 | 96.0 |

References

-

Full article: Microwave-assisted synthesis of nitrogen-containing heterocycles. Available at: [Link]

-

Synthesis of Functional Materials Using N‐heterocyclic Amines Beyond Melamine - PMC. Available at: [Link]

-

Synthesis of Functional Materials Using N-heterocyclic Amines Beyond Melamine - PubMed. Available at: [Link]

-

Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][11][23] thiadiazine derivatives - PMC. Available at: [Link]

-

Microwave-induced synthesis of bioactive nitrogen heterocycles - EurekAlert!. Available at: [Link]

-

Catalytic Asymmetric α-Acylation of Tertiary Amines Mediated by a Dual Catalysis Mode: N-Heterocyclic Carbene and Photoredox Catalysis - PMC - NIH. Available at: [Link]

-

Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. Available at: [Link]

-

Machine Learning-Guided Discovery of Sterically Protected High Triplet Exciplex Hosts for Ultra-Bright Green OLEDs | Journal of the American Chemical Society. Available at: [Link]

-

Catalytic Asymmetric α-Acylation of Tertiary Amines Mediated by a Dual Catalysis Mode: N-Heterocyclic Carbene and Photoredox Catalysis | Journal of the American Chemical Society. Available at: [Link]

-

Synthesis and Antimicrobial Activity of some Novel Primary Amines Containing Heterocyclic Compounds - International Research Publication House. Available at: [Link]

-

Impedance Spectroscopy for the Evaluation of Corrosion Inhibitors in Highway Deicers - ROSA P. Available at: [Link]

-

N-heterocyclic Amine Derivatives as Efficient Corrosion Inhibitors for Carbon Steel in Acidic Medium - INIS-IAEA. Available at: [Link]

-

Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box - PubMed Central. Available at: [Link]

-

A Review of Recent Progress on the Anticancer Activity of Hetero- cyclic Compounds - Who we serve. Available at: [Link]

-

Tafel polarization curves for the corrosion of carbon steel C35 in 1 M hydrochloric acid containing different concentrations of the product at 308 K. - ResearchGate. Available at: [Link]

-

(PDF) 1, 3, 5-Triazine derivatives as new electron transport–type host materials for highly efficient green phosphorescent OLEDs - ResearchGate. Available at: [Link]

-

IC50 values of the most active derivatives in some cancerous cell lines - ResearchGate. Available at: [Link]

-

Triazine Based Bipolar Host Materials for Blue Phosphorescent OLEDs | Request PDF. Available at: [Link]

-

Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity - Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

-

(PDF) Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy - ResearchGate. Available at: [Link]

-

Machine Learning-Guided Discovery of Sterically Protected High Triplet Exciplex Hosts for Ultra-Bright Green OLEDs - American Chemical Society. Available at: [Link]

-

Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). Available at: [Link]

-

Optimized Synthesis of Solution‐Processable Crystalline Poly(Triazine Imide) with Minimized Defects for OLED Application - NIH. Available at: [Link]

-

The anticancer IC50 values of synthesized compounds. - ResearchGate. Available at: [Link]

-

A bipolar thiophene substituted 1,3,5-triazine host material for green phosphorescent OLEDs with low onset voltage and current efficiency roll-off | Request PDF - ResearchGate. Available at: [Link]

-

Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Available at: [Link]

-

Synthesis of Heterocycles for OLED Applications - IRIS. Available at: [Link]

-

Corrosion parameters obtained by electrochemical Tafel Polarization... - ResearchGate. Available at: [Link]

-

Tafel polarization curves for SS in acid solution with and without the presence of Schiff bases (a) SS1 & (b) SS2. - ResearchGate. Available at: [Link]

-

Minimum inhibitory concentrations (MIC, µg/mL) of the synthesized compounds determined by microdilution method. - ResearchGate. Available at: [Link]

-

Tuning the emission of carbazole-triazine based emitters through aryl substituents: towards efficient TADF materials - RSC Publishing. Available at: [Link]

-

Heterocyclic compound - Wikipedia. Available at: [Link]

-

Chapter#5 Polarization Methods for Corrosion Rate Measurements. Available at: [Link]

-

Study of Methyl-Carbazole Derivatives for Thermally Activated Delayed Fluorescence Emitters | Request PDF - ResearchGate. Available at: [Link]

-

Tetraphenylpyrazine decorated 1,3-di(9H-carbazol- 9-yl)benzene (mCP): a new AIE-active. Available at: [Link]

-

Heterocyclic Analogues as Kinase Inhibitors: A Focus Review - PubMed. Available at: [Link]

-

Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions - Beilstein Journals. Available at: [Link]

-

The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC. Available at: [Link]

-

Validation of corrosion rates measured by the Tafel extrapolation method - ResearchGate. Available at: [Link]

-

Determination of Minimum Inhibitory Concentrations Jennifer M Andrews Department of Microbiology, City Hospital NHS Trust, Birmi - BioNumbers. Available at: [Link]

-

Tetraphenylpyrazine decorated 1,3-di(9H-carbazol-9-yl)benzene (mCP): a new AIE-active host with enhanced performance in organic light-emitting diodes - RSC Publishing. Available at: [Link]

-

Determination of inhibition constants, I50 values and the type of inhibition for enzyme-catalyzed reactions - ResearchGate. Available at: [Link]

-

The Role of 1,3-Bis(N-carbazolyl)benzene (mCP) in Advancing OLED Technology. Available at: [Link]

-

Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. Available at: [Link]

-

Questioning the reliability of estimates of enzyme inhibitor constant: Case of competitive inhibition - arXiv. Available at: [Link]

-

Enzyme inhibition and kinetics graphs (article) - Khan Academy. Available at: [Link]

Sources

- 1. emergentmind.com [emergentmind.com]

- 2. The Synthesis and Antimicrobial Activity of Heterocyclic Derivatives of Totarol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine’s Tool Box - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

- 5. archives.ijper.org [archives.ijper.org]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. benchchem.com [benchchem.com]

- 11. ijcsi.pro [ijcsi.pro]

- 12. globethesis.com [globethesis.com]

- 13. researchgate.net [researchgate.net]

- 14. 1,3,5-Triazine derivatives as new electron transport–type host materials for highly efficient green phosphorescent OLEDs - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. ossila.com [ossila.com]

- 18. Novel bipolar host materials based on 1,3,5-triazine derivatives for highly efficient phosphorescent OLEDs with extremely low efficiency roll-off - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Evaluation of oilfield corrosion inhibitors by electrochemical impedance spectroscopy (EIS) (Book) | OSTI.GOV [osti.gov]

- 23. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Utilizing 4-Dibenzothiophenamine in Advanced OLED Hole Transport Materials

Abstract

Organic Light-Emitting Diodes (OLEDs) represent a frontier in display and solid-state lighting technologies, where the performance is intrinsically linked to the efficiency of charge carrier injection and transport. The Hole Transport Layer (HTL) is a critical component governing the operational efficiency, stability, and lifetime of these devices. This document provides a comprehensive guide for researchers and material scientists on the application of 4-dibenzothiophenamine as a core building block for high-performance Hole Transport Materials (HTMs). We will explore the underlying scientific principles that make the dibenzothiophene moiety advantageous, provide detailed protocols for the synthesis of a representative HTM, its characterization, and the subsequent fabrication and testing of an OLED device. This guide is intended to provide both the foundational knowledge and the practical steps necessary to leverage this compound derivatives in the advancement of OLED technology.

Introduction: The Strategic Advantage of the Dibenzothiophene Moiety in Hole Transport Materials

The efficiency of an OLED is critically dependent on the balanced injection and transport of holes and electrons, leading to their recombination in the emissive layer (EML).[1][2] An effective HTL must possess several key characteristics: high hole mobility, appropriate Highest Occupied Molecular Orbital (HOMO) energy level for efficient hole injection from the anode, and excellent thermal and morphological stability to ensure long device lifetime.[3]

The dibenzothiophene core, a rigid and planar aromatic structure containing a sulfur atom, offers a unique combination of properties that make its amine derivatives, such as this compound, particularly promising for HTMs.

-

Enhanced Hole Mobility: The extended π-conjugation and rigidity of the dibenzothiophene structure facilitate efficient intermolecular π-π stacking in the solid state.[4] This arrangement creates effective pathways for charge hopping, leading to high hole mobility.[5][6] For instance, derivatives of dibenzothiophene have demonstrated hole mobilities orders of magnitude higher than some conventional HTMs.[7][8]

-

Optimal HOMO Level: The electron-rich nature of the sulfur and nitrogen atoms in this compound derivatives allows for tuning of the HOMO energy level. This is crucial for minimizing the energy barrier for hole injection from common anodes like Indium Tin Oxide (ITO), often facilitated by a hole injection layer (HIL) like PEDOT:PSS.[9][10]

-

High Thermal Stability: The fused ring structure of dibenzothiophene imparts significant thermal stability. HTMs derived from this core exhibit high glass transition temperatures (Tg), which is essential for preventing morphological changes in the thin films during device operation, a common cause of device degradation.[3]

This application note will focus on a representative workflow, from the synthesis of a this compound-based HTM to the evaluation of its performance in a functional OLED device.

Synthesis of a this compound-Based Hole Transport Material

For the purpose of this guide, we will outline the synthesis of a representative HTM, N4,N4-diphenyl-N4-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)dibenzo[b,d]thiophen-4-amine (DBT-TPA-Cz). This molecule combines the robust dibenzothiophene core with triphenylamine (TPA) and carbazole moieties, which are well-known for their excellent hole-transporting properties and ability to form stable amorphous films.

Materials and Equipment

| Chemicals | Equipment |

| 4-Bromodibenzothiophene | Schlenk line |

| Diphenylamine | Magnetic stirrer with heating |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Round-bottom flasks |

| Tri-tert-butylphosphine | Condenser |

| Sodium tert-butoxide | Syringes and needles |

| Toluene (anhydrous) | Thin Layer Chromatography (TLC) plates |

| (4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid | Column chromatography setup |

| Potassium carbonate | Rotary evaporator |

| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | NMR Spectrometer |

| Tetrahydrofuran (THF) (anhydrous) | Mass Spectrometer |

| Dichloromethane (DCM) | |

| Hexane |

Synthetic Protocol

The synthesis is a two-step process involving a Buchwald-Hartwig amination followed by a Suzuki coupling reaction.

-

To a dry 250 mL three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-bromodibenzothiophene (1.0 eq), diphenylamine (1.2 eq), and sodium tert-butoxide (1.4 eq).

-

Add anhydrous toluene via a syringe.

-

In a separate vial, prepare the catalyst by dissolving Pd₂(dba)₃ (0.02 eq) and tri-tert-butylphosphine (0.08 eq) in anhydrous toluene.

-

Add the catalyst solution to the reaction flask.

-

Heat the reaction mixture to 110 °C and stir for 24 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and quench with distilled water.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a hexane/DCM gradient to yield the pure intermediate.

-

Characterize the product using ¹H NMR and mass spectrometry.

-

In a Schlenk flask, dissolve Intermediate 1 (1.0 eq), (4-(9-phenyl-9H-carbazol-3-yl)phenyl)boronic acid (1.1 eq), and potassium carbonate (2.0 eq) in a 2:1 mixture of anhydrous toluene and THF.

-

Degas the solution by bubbling with argon for 30 minutes.

-

Add Pd(PPh₃)₄ (0.05 eq) to the flask under a positive pressure of argon.

-

Heat the reaction mixture to 80 °C and stir for 48 hours. Monitor the reaction by TLC.

-

Upon completion, cool the mixture to room temperature and add water.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the final product by column chromatography (hexane/DCM gradient) followed by recrystallization or sublimation to obtain a high-purity material suitable for device fabrication.

-

Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Rationale Behind Experimental Choices

-

Catalyst System: The Buchwald-Hartwig and Suzuki reactions are powerful cross-coupling methods for forming C-N and C-C bonds, respectively. The choice of palladium catalysts and ligands is critical for achieving high yields and clean reactions.[11]

-

Inert Atmosphere: The palladium catalysts are sensitive to oxygen, which can lead to their deactivation. Therefore, all reactions are carried out under an inert atmosphere of argon or nitrogen.

-

Anhydrous Solvents: Water can interfere with the catalytic cycle and react with the strong base (sodium tert-butoxide). The use of anhydrous solvents is crucial for the success of these reactions.

-

Purification: High purity of the HTM is paramount for good device performance. Impurities can act as charge traps or quenching sites, leading to reduced efficiency and lifetime.[12] Column chromatography and sublimation are standard techniques for purifying organic electronic materials.

OLED Device Fabrication and Characterization

This section details the fabrication of a multilayer OLED device using the synthesized DBT-TPA-Cz as the HTL.

Device Architecture and Workflow

The device will be fabricated on a pre-patterned Indium Tin Oxide (ITO) glass substrate. The general structure is as follows:

ITO / PEDOT:PSS / DBT-TPA-Cz / Emissive Layer (EML) / Electron Transport Layer (ETL) / LiF / Al

Caption: Step-by-step OLED fabrication workflow.

Device Characterization

-

Hole Mobility Measurement: The hole mobility of the DBT-TPA-Cz material can be determined using the space-charge limited current (SCLC) method. [7]This involves fabricating hole-only devices (e.g., ITO/PEDOT:PSS/DBT-TPA-Cz/Au) and analyzing their current density-voltage (J-V) characteristics. The mobility is extracted from the trap-free Mott-Gurney law. [12]2. Electroluminescence (EL) Characteristics: The fabricated OLED devices should be tested for their current density-voltage-luminance (J-V-L) characteristics using a source meter and a calibrated photodetector. From this data, key performance metrics can be calculated:

-

Turn-on Voltage: The voltage at which the device begins to emit light (typically defined at a luminance of 1 cd/m²).

-

Current Efficiency (cd/A): A measure of the light output per unit of current.

-

Power Efficiency (lm/W): A measure of the light output per unit of electrical power consumed.

-

External Quantum Efficiency (EQE, %): The ratio of the number of photons emitted from the device to the number of electrons injected.

-

Expected Performance and Data Analysis

HTMs based on dibenzothiophene derivatives have shown significant promise. For a device utilizing a material like DBT-TPA-Cz, the following performance characteristics can be anticipated.

| Parameter | Expected Value | Significance |

| HOMO Level | -5.2 to -5.6 eV | Ensures low energy barrier for hole injection from PEDOT:PSS (~-5.2 eV). |

| Hole Mobility (μh) | > 10⁻⁴ cm²V⁻¹s⁻¹ | High mobility leads to lower driving voltage and higher efficiency. [7][13] |

| Glass Transition Temp. (Tg) | > 150 °C | Indicates high thermal stability, crucial for long operational lifetime. [3] |

| Turn-on Voltage | < 3.5 V | Low turn-on voltage signifies efficient charge injection and transport. |

| Max. EQE (Green Phosphorescent) | > 15% | Demonstrates balanced charge injection and efficient exciton formation. [8] |

The superior performance of dibenzothiophene-based HTMs can be attributed to the favorable energy level alignment and high charge carrier mobility, which leads to a balanced charge distribution within the EML and thus, high recombination efficiency. [7][9]

Conclusion

This compound serves as an exceptional platform for the design of next-generation hole transport materials for OLED applications. The inherent properties of the dibenzothiophene core—rigidity, planarity, and high thermal stability—when combined with functional amine moieties, lead to materials with high hole mobility and well-matched energy levels for efficient device operation. The protocols and scientific rationale presented in this application note provide a robust framework for researchers to synthesize, fabricate, and characterize high-performance OLEDs utilizing this promising class of materials. The continued exploration of novel derivatives based on the this compound scaffold is expected to further push the boundaries of OLED efficiency and longevity.

References

-

From Computational Discovery to Experimental Characterization of a High Hole Mobility Organic Crystal. CORE. Available at: [Link]

-

Rigorous Characterization and Predictive Modeling of Hole Transport in Amorphous Organic Semiconductors. Semantic Scholar. Available at: [Link]

-

Organic semiconductors: A theoretical characterization of the basic parameters governing charge transport. PubMed Central. Available at: [Link]

-

A dibenzothiophene-based cross-linked hole transport material for high-performance blue quantum dot light emitting diodes. AIP Publishing. Available at: [Link]

-

The prediction of hole mobility in organic semiconductors and its calibration based on the grain-boundary effect. RSC Publishing. Available at: [Link]

-

Investigation of the hole transport characterization and mechanisms in co-evaporated organic semiconductor mixtures. RSC Publishing. Available at: [Link]

-

Dibenzoquinquethiophene- and Dibenzosexithiophene-Based Hole-Transporting Materials for Perovskite Solar Cells. ResearchGate. Available at: [Link]

-

A dibenzothiophene-based cross-linked hole transport material for high-performance blue quantum dot light emitting diodes. ResearchGate. Available at: [Link]

-

Typical hole transporting materials for OLED devices. ResearchGate. Available at: [Link]

-

Effect of Hole Blocking Materials on the Performance of OLED. ResearchGate. Available at: [Link]

-

Hole transporting materials based on benzodithiophene and dithienopyrrole cores for efficient perovskite solar cells. RSC Publishing. Available at: [Link]

-

Hole Transporting Materials Based on Benzodithiophene and Dithienopyrrole Cores for Efficient Perovskite Solar Cells. ResearchGate. Available at: [Link]

-

Effect of Hole Blocking Materials on the Performance of OLED. OUCI. Available at: [Link]

-

Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials. PubMed Central. Available at: [Link]

-

Thermally-stable 2,3-diphenylated benzotiophene containing host materials for red phosphorescent organic light-emitting diodes. ResearchGate. Available at: [Link]

-

Organic Light Emitting Diodes: Devices and applications. Journal of Materials and Environmental Science. Available at: [Link]

-

FABRICATION OF ORGANIC LIGHT EMITTING DIODES (OLEDs) FOR FLAT PANEL DISPLAYS. Muhamad Mat Salleh. Available at: [Link]

-

Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. PMC - NIH. Available at: [Link]

-

Hole-transporting materials for Perovskite solar cells: a chemical approach. YouTube. Available at: [Link]

-

Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. MDPI. Available at: [Link]

-

Slot-Die Coated Copper Indium Disulfide as Hole-Transport Material for Perovskite Solar Cells. MDPI. Available at: [Link]

-

Synthesis of Zwitterionic 4-Hydroxycoumarin Derivatives through a Unique Reaction of 4-Hydroxycoumarins with p - Benzoquinone and Pyridine. ResearchGate. Available at: [Link]

Sources

- 1. jmaterenvironsci.com [jmaterenvironsci.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. Organic semiconductors: A theoretical characterization of the basic parameters governing charge transport - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.aip.org [pubs.aip.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ossila.com [ossila.com]

- 11. Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction [mdpi.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. [PDF] Rigorous Characterization and Predictive Modeling of Hole Transport in Amorphous Organic Semiconductors | Semantic Scholar [semanticscholar.org]

Application Notes & Protocols: Leveraging 4-Dibenzothiophenamine in the Development of Advanced Hole-Transporting Layers for Organic Solar Cells

Prepared for Researchers, Scientists, and Drug Development Professionals